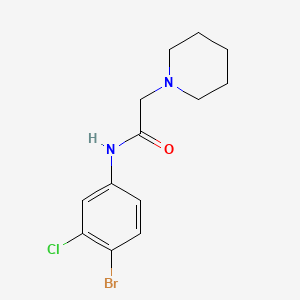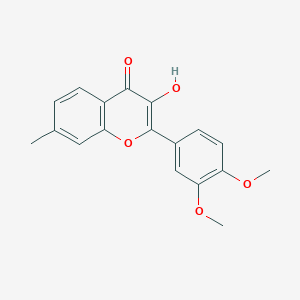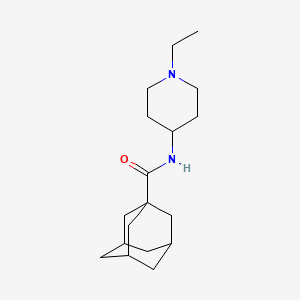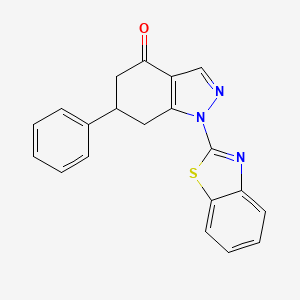
N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide
Vue d'ensemble
Description
N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCA belongs to the class of arylacetamide derivatives, which have been studied for their anti-inflammatory and analgesic properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide is not fully understood, but it is thought to involve the modulation of several pathways involved in pain and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing pain and inflammation, protecting neurons from damage, and inhibiting cancer cell growth. This compound has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of unwanted side effects. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other COX-2 inhibitors. This may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide. One area of interest is the potential use of this compound in combination with other drugs for pain management or cancer treatment. Additionally, further investigation of the mechanism of action of this compound may lead to the development of more potent and selective compounds. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Applications De Recherche Scientifique
N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has shown promising results in reducing pain and inflammation, protecting neurons from damage, and inhibiting cancer cell growth. These findings have led to further investigation of this compound in animal models and clinical trials.
Propriétés
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c14-11-5-4-10(8-12(11)15)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSDRLUAPIBGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(2-tert-butylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4725605.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4725608.png)

![(2-{[3-(4-methylbenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B4725621.png)
![3-{5-[(4-nitrophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B4725622.png)
![1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4725628.png)
![{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4725636.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4725643.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4725666.png)
![5-methyl-N-{4-[(3-methyl-1-piperidinyl)sulfonyl]phenyl}-2-furamide](/img/structure/B4725682.png)
![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4725689.png)